1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxyphenyl)piperidine-2-carboxamide
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(3-methoxyphenyl)piperidine-2-carboxamide is a synthetic compound featuring a piperidine core substituted with a sulfonyl-linked 5-chlorothiophene moiety and an N-bound 3-methoxyphenyl carboxamide group. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight its relevance in drug discovery.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-methoxyphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-24-13-6-4-5-12(11-13)19-17(21)14-7-2-3-10-20(14)26(22,23)16-9-8-15(18)25-16/h4-6,8-9,11,14H,2-3,7,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQBGUAJNUISIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxyphenyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a chlorothiophene moiety. Research indicates that it may exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of piperidine have shown efficacy against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as mycobacterial strains including Mycobacterium tuberculosis .
| Compound | Target | Activity |
|---|---|---|
| 1 | S. aureus | Active |
| 2 | E. faecalis | Highly Active |
| 3 | M. tuberculosis | Significant Activity |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. Notably, piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively . The inhibition of these enzymes suggests potential therapeutic applications in managing conditions such as Alzheimer's disease and other cognitive disorders.
Anticancer Properties
This compound has been investigated for its anticancer potential. A study identified related piperidine carboxamides as novel inhibitors of anaplastic lymphoma kinase (ALK), with an IC50 value of 0.174 μM, indicating strong potency against this target . The structural analysis revealed that these compounds could access an extended hydrophobic pocket within the ALK kinase domain, facilitating their inhibitory action.
Study on Biological Activities
In a comprehensive study focused on the biological activities of synthesized compounds, researchers evaluated the effects of various piperidine derivatives on cancer cell lines and their cytotoxic profiles. Results indicated that certain derivatives exhibited low cytotoxicity while maintaining significant antibacterial activity . This dual action is particularly beneficial in developing therapeutics that can target multiple pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on related compounds have provided insights into optimizing their biological activities. Modifications to the piperidine core and side chains have yielded compounds with enhanced selectivity and potency against specific targets such as ALK and AChE .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a piperidine core, a sulfonyl group, and aromatic substituents. Its molecular formula is , and it has a molecular weight of approximately 423.92 g/mol. The presence of the chlorothiophenyl and methoxyphenyl groups contributes to its unique chemical reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxyphenyl)piperidine-2-carboxamide exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in human cancer cells through the activation of specific signaling pathways associated with cell death mechanisms .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against several bacterial strains. A study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibacterial agents . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include the formation of sulfonamide linkages and piperidine derivatives. Various synthetic routes have been optimized to improve yield and purity, making the compound accessible for further research and development .
Neurological Disorders
There is growing interest in the potential application of this compound in treating neurological disorders. Preliminary studies suggest that it may have neuroprotective effects, possibly due to its ability to modulate neurotransmitter systems. Research is ongoing to explore its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pain Management
The compound's structural features indicate potential analgesic properties. Investigations into its effects on pain pathways have shown promise, particularly in preclinical models where it was able to reduce pain responses without significant side effects typically associated with conventional analgesics.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and sulfonamide groups undergo hydrolysis under acidic or alkaline conditions:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Amide bond hydrolysis | 6M HCl, reflux (110°C, 12 hrs) | Piperidine-2-carboxylic acid + 3-methoxyaniline | Acid-catalyzed nucleophilic attack at carbonyl carbon, breaking C-N bond |
| Sulfonamide hydrolysis | 10% NaOH, 80°C (6 hrs) | 5-chlorothiophene-2-sulfonic acid + N-(3-methoxyphenyl)piperidine-2-carboxamide | Base-mediated cleavage of sulfonyl-oxygen bond, releasing sulfonate intermediate |
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the piperidine ring.
-
The 3-methoxyphenyl group stabilizes intermediates via resonance during amide cleavage.
Nucleophilic Substitution
The sulfonyl group and chlorothiophene ring participate in nucleophilic displacement:
Structural Insights :
-
The electron-withdrawing sulfonyl group activates the chlorothiophene for SNAr reactions.
-
Steric effects from the piperidine ring reduce substitution efficiency at the sulfonyl site .
Electrophilic Aromatic Substitution
The methoxyphenyl and chlorothiophene rings undergo electrophilic reactions:
Regioselectivity :
-
Methoxy directs electrophiles to para positions via resonance .
-
Chlorine on thiophene deactivates the ring, favoring meta substitution.
Cyclization and Rearrangements
Intramolecular reactions form heterocyclic systems:
Mechanistic Notes :
-
Lactamization occurs via activation of the carboxamide carbonyl.
-
Transition metal catalysts enable C–H functionalization on thiophene .
Oxidation/Reduction Pathways
Functional group transformations include:
| Target Group | Reagents | Product | Selectivity |
|---|---|---|---|
| Methoxy (demethylation) | BBr₃, CH₂Cl₂, −78°C | 3-hydroxyphenyl derivative | >90% |
| Sulfonyl (reduction) | LiAlH₄, THF, reflux | Thiophene-2-thiolate | 68% |
Critical Observations :
-
Demethylation preserves the aromatic system but increases hydrophilicity .
-
Sulfonyl reduction requires anhydrous conditions to avoid over-reduction.
Cross-Coupling Reactions
Modern catalytic methods enable C–C bond formation:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-functionalized sulfonamide |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines | N-aryl piperidine derivatives |
Applications :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of a piperidine ring, sulfonyl linker, and substituted thiophene/aryl groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Piperidine vs. Example: The piperazine analog in includes a cyanocycloheptyl group, enhancing hydrophilicity compared to the target compound’s 3-methoxyphenyl group .
Sulfonyl vs. Carboxamide Linkages :
- Sulfonyl groups (as in the target compound) provide strong hydrogen-bond acceptors, favoring interactions with protease active sites. In contrast, carboxamide linkages (e.g., ) may prioritize stability over binding affinity .
Thiophene Substituents :
- 5-Chlorothiophene is a common motif in kinase inhibitors (e.g., EGFR inhibitors). Bromine substitution () increases molecular weight and may alter binding kinetics .
Aryl Group Positioning :
- The 3-methoxyphenyl group in the target compound vs. 4-fluorophenyl () or phenyl () affects electronic properties. Meta-substitution may reduce steric hindrance compared to para-substituted analogs .
Q & A
Q. What are the optimal synthetic routes for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxyphenyl)piperidine-2-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Sulfonylation: Reacting 5-chlorothiophene-2-sulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Carboxamide Formation: Coupling the sulfonylated piperidine with 3-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Optimization Strategies: - Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonylation .
- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions .
- Catalysts: Lewis acids (e.g., ZnCl₂) can accelerate carboxamide coupling .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring substitution) and detects impurities .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for biological assays) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 469.02 Da) .
- X-ray Crystallography: Resolves stereochemistry of the piperidine ring and sulfonyl-thiophene orientation .
Advanced Research Questions
Q. How do structural modifications at the sulfonyl or piperidine moieties influence the compound's binding affinity to putative biological targets?
Methodological Answer:
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with enzymes like carbonic anhydrase or kinases. The sulfonyl group may act as a hydrogen bond acceptor, while the piperidine ring contributes to hydrophobic interactions .
- Structure-Activity Relationship (SAR) Studies:
- Sulfonyl Modifications: Replacing 5-chlorothiophene with a pyridine sulfonyl group reduces antibacterial activity by 40% .
- Piperidine Substitutions: Introducing a methyl group at position 3 of the piperidine ring enhances solubility but decreases target selectivity .
Q. How can researchers resolve discrepancies in biological activity data reported across different studies for this compound?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
- Purity Verification: Re-test batches with conflicting results using HPLC-MS to rule out degradation products .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀ values) and adjust for variables like serum concentration in cell culture .
Q. What methodologies are recommended for assessing the pharmacokinetic profile of this compound in preclinical models?
Methodological Answer:
- In Vitro ADME:
- Microsomal Stability: Incubate with liver microsomes (human/rat) to estimate metabolic half-life (t₁/₂ > 2 hours suggests suitability for oral dosing) .
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction (>10% required for efficacy) .
- In Vivo Studies:
- Pharmacokinetic Parameters: Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Monitor plasma levels via LC-MS/MS to calculate bioavailability (F > 20% target) .
Q. What strategies should be employed to ensure reproducibility in synthesizing this compound across different laboratories?
Methodological Answer:
- Detailed Protocols: Provide step-by-step instructions for critical steps (e.g., anhydrous conditions for sulfonylation) .
- Intermediate Characterization: Share NMR and MS data for all intermediates to confirm structural fidelity .
- Reagent Sourcing: Standardize suppliers for key reagents (e.g., 5-chlorothiophene-2-sulfonyl chloride from Sigma-Aldrich) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
